

A Comparative Guide to Cationic Photoinitiators: Diphenyliodonium Hexafluorophosphate vs. Sulfonium Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyliodonium
hexafluorophosphate*

Cat. No.: *B1225549*

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For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency and final material properties. Among cationic photoinitiators, diphenyliodonium and triarylsulfonium salts are two of the most prominent classes. This guide provides an objective, data-driven comparison of **diphenyliodonium hexafluorophosphate** and various sulfonium salts, offering insights into their respective performance characteristics to aid in the selection process for specific research and development applications.

Introduction to Onium Salt Photoinitiators

Onium salt photoinitiators, specifically diaryliodonium and triarylsulfonium salts, are cornerstone components in cationic photopolymerization, a process with advantages such as a lack of oxygen inhibition and the ability to cure thick or highly filled films.^[1] These compounds consist of a cation, which absorbs light, and a non-nucleophilic anionic counter-ion.^[1] Upon irradiation with UV light, the cation undergoes photolysis to generate a strong Brønsted acid, which then initiates the polymerization of monomers like epoxides and vinyl ethers.^{[1][2]}

The structure of the cation dictates the wavelengths of light absorbed, while the nature of the counter-ion determines the strength of the generated acid, thereby influencing the initiation efficiency and propagation rate.^{[1][3][4]}

Comparative Performance: Light Absorption and Reactivity

A primary differentiator between diphenyliodonium and sulfonium salts is their light absorption characteristics. Sulfonium salts generally exhibit stronger and broader absorption in the UV spectrum compared to iodonium salts.^{[1][5]} This is attributed to the greater number of aromatic rings in triarylsulfonium salts, leading to increased light absorbance.^[1] Consequently, a lower concentration of a sulfonium salt may be required to achieve the same degree of light absorption as an iodonium salt.^{[1][5]}

The counter-ion plays a crucial role in the reactivity of the photoinitiator. For both iodonium and sulfonium salts, larger and less nucleophilic anions generate stronger acids, leading to more efficient polymerization. A commonly observed order of reactivity based on the counter-ion is: $\text{SbF}_6^- > \text{AsF}_6^- > \text{PF}_6^- > \text{BF}_4^-$.^{[5][6]}

While diphenyliodonium salts have lower intrinsic UV absorption, they are more readily photosensitized to respond to longer wavelengths of light, including the near-UV and visible regions.^{[3][4][5]} This is due to their higher redox potential, which makes them more amenable to electron transfer from a wider array of sensitizer molecules.^[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative diphenyliodonium and sulfonium salt photoinitiators.

Table 1: Molar Absorptivity of Selected Onium Salts[1]

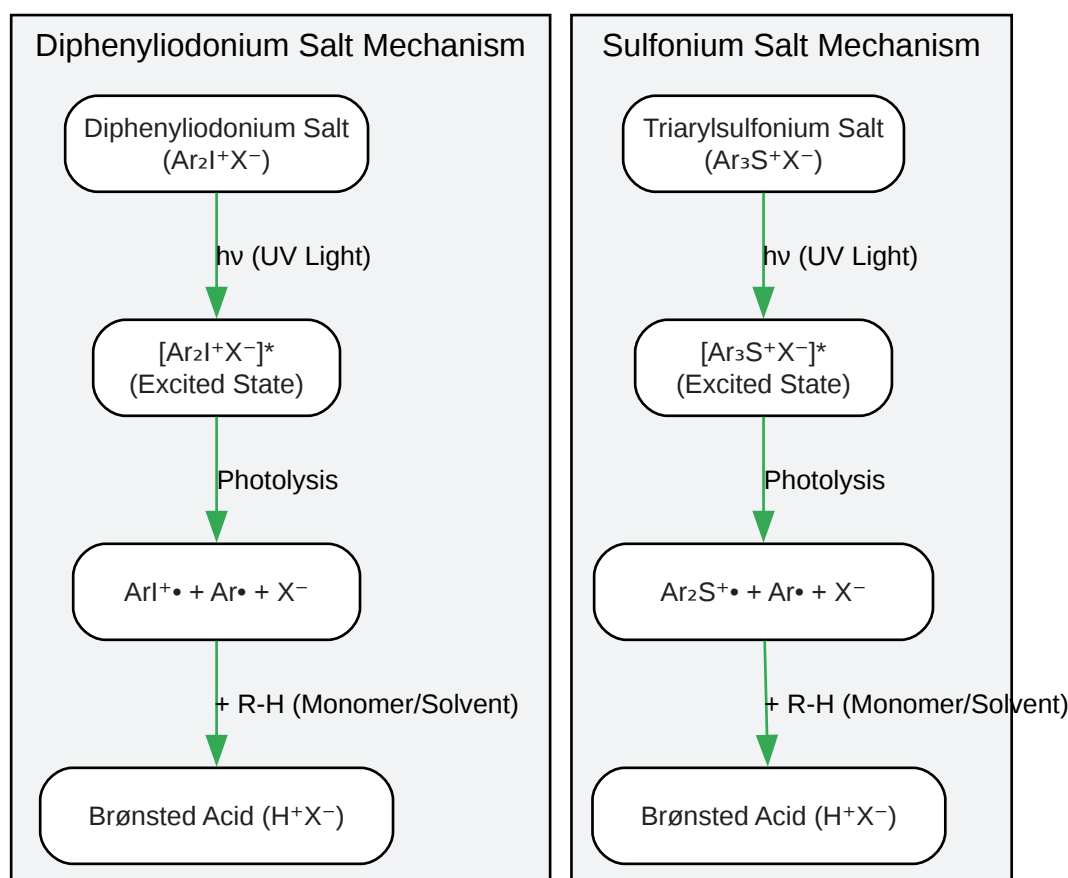
Photoinitiator	Maximum Molar Absorptivity (ϵ)	Wavelength at Max. Absorptivity
bis(4-t-butylphenyl)iodonium hexafluoroantimonate	26,000 M ⁻¹ cm ⁻¹	246 nm
bis(4-t-butylphenyl)iodonium hexafluorophosphate	27,000 M ⁻¹ cm ⁻¹	246 nm
triarylsulfonium hexafluoroantimonate salts, mixed	150,000 M ⁻¹ cm ⁻¹	228 nm
triarylsulfonium hexafluoroborate salts, mixed	130,000 M ⁻¹ cm ⁻¹	228 nm

Table 2: Monomer Conversion with Equivalent Light Absorbance[1]

Photoinitiator	Epoxide Monomer Conversion
bis(4-t-butylphenyl)iodonium hexafluoroantimonate	~50%
bis(4-t-butylphenyl)iodonium pentafluorophenylborate	~60%
Diaryliodonium pentafluorophenylborate	~50%
Triarylsulfonium pentafluorophenylborate salts, mixed	~50%
bis(4-t-butylphenyl)iodonium hexafluorophosphate	No measurable conversion
Triarylsulfonium hexafluoroantimonate salts, mixed	No measurable conversion

Photoinitiation Mechanisms

The general mechanism for photoinitiation by both diphenyliodonium and sulfonium salts involves the generation of a Brønsted acid upon UV irradiation. This acid then protonates a monomer, creating a cationic active center that propagates the polymerization chain.



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Caption: Photoinitiation mechanisms of iodonium and sulfonium salts.

Experimental Protocols

Determining Monomer Conversion via Raman Spectroscopy

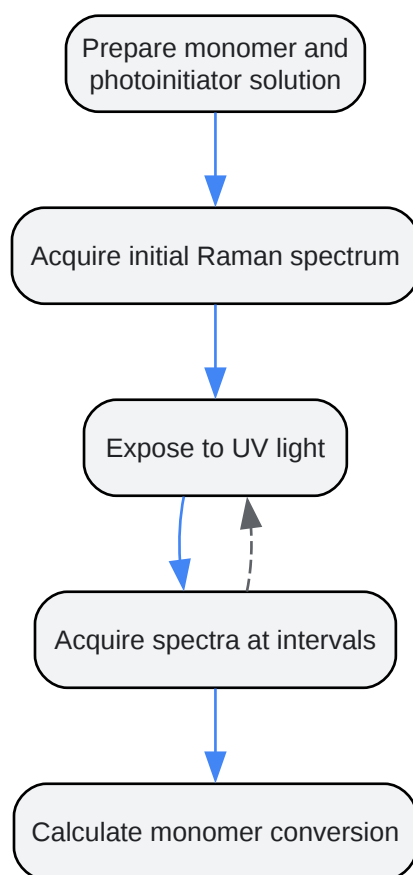
A common method for quantifying the conversion of epoxide monomers during photopolymerization is real-time Raman spectroscopy.^[1]

Materials:

- Epoxide monomer (e.g., 1,3-bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane)[1]
- Onium salt photoinitiator (e.g., **diphenyliodonium hexafluorophosphate** or a sulfonium salt)
- Raman spectrometer
- UV light source (e.g., mercury arc lamp)

Procedure:

- Prepare solutions of the onium salt photoinitiator in the epoxide monomer at the desired concentrations.
- Place a sample of the solution in the Raman spectrometer.
- Acquire an initial Raman spectrum of the unreacted monomer. Identify a characteristic peak for the epoxide ring (e.g., at 787 cm^{-1}) and a reference peak that does not change during polymerization (e.g., at 1447 cm^{-1}).[1]
- Expose the sample to a UV light source to initiate polymerization.
- Acquire Raman spectra at regular intervals during the irradiation.
- Calculate the fractional conversion of the epoxide monomer at each time point by monitoring the decrease in the intensity of the epoxide peak relative to the reference peak.



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